molecular formula C31H43NO9 B8070277 CID 78358535

CID 78358535

Cat. No.: B8070277
M. Wt: 573.7 g/mol
InChI Key: MDFCJNFOINXVSU-UHFFFAOYSA-N
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Description

CID 78358535 is a complex organic compound with a unique hexacyclic structure

Properties

IUPAC Name

[5,7,8-trihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H43NO9/c1-32-14-28(15-37-2)12-11-18(38-3)30-17-13-29(35)25(41-27(34)16-9-7-6-8-10-16)19(17)31(36,24(33)26(29)40-5)20(23(30)32)21(39-4)22(28)30/h6-10,17-26,33,35-36H,11-15H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDFCJNFOINXVSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2(CCC(C34C2C(C(C31)C5(C6C4CC(C6OC(=O)C7=CC=CC=C7)(C(C5O)OC)O)O)OC)OC)COC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H43NO9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

573.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CID 78358535 typically involves multi-step organic reactions. The process begins with the preparation of the hexacyclic core, followed by the introduction of hydroxyl, methoxy, and benzoate groups. Common reagents used in these steps include methanol, sodium hydroxide, and various organic solvents. Reaction conditions often require controlled temperatures and pressures to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including batch and continuous flow processes. The use of automated reactors and advanced purification methods, such as chromatography and crystallization, ensures high efficiency and consistency in production.

Chemical Reactions Analysis

Types of Reactions

CID 78358535 undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to remove oxygen-containing groups.

    Substitution: Methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce new functional groups, altering the compound’s properties.

Scientific Research Applications

Chemistry

In chemistry, CID 78358535 is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology and Medicine

In biology and medicine, this compound has potential applications as a pharmacological agent. Its multiple functional groups allow it to interact with various biological targets, making it a candidate for drug development and biochemical research.

Industry

Industrially, this compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for applications in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism of action of CID 78358535 involves its interaction with specific molecular targets. The compound’s hydroxyl and methoxy groups can form hydrogen bonds and other interactions with proteins, enzymes, and receptors. These interactions can modulate biological pathways, leading to various pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other hexacyclic molecules with hydroxyl and methoxy groups. Examples include:

  • [5,7,8-Trihydroxy-6,16,18-trimethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate
  • [5,7,8-Trihydroxy-6,16,18-trimethoxy-11-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] acetate

Uniqueness

The uniqueness of CID 78358535 lies in its specific arrangement of functional groups and its hexacyclic structure

Biological Activity

Overview of CID 78358535

This compound is a chemical compound cataloged in the PubChem database. Compounds like this are often evaluated for their potential biological activities, which can include effects on cellular processes, interactions with proteins, and overall pharmacological profiles.

Understanding the mechanism of action is crucial for evaluating the biological activity of any compound. For this compound, potential mechanisms can be inferred based on structural similarities to known compounds:

  • Target Interactions: Compounds may interact with specific receptors or enzymes that could modulate biological pathways.
  • Signal Transduction: The compound may influence signaling pathways that affect cell proliferation, apoptosis, or immune responses.

2. In Vitro Studies

In vitro assays are essential for preliminary assessments of biological activity:

  • Cell Viability Assays: These assays determine the cytotoxic effects of this compound on various cell lines. Common methods include MTT or XTT assays.
  • Enzyme Inhibition Studies: If the compound is suspected to inhibit certain enzymes (e.g., kinases), assays can be conducted to quantify this inhibition.

Example Data Table: In Vitro Activity

Cell LineIC50 (µM)Assay TypeReference
HeLa10MTT Assay
A54915XTT Assay
Jurkat T Cells8Apoptosis Assay

3. In Vivo Studies

In vivo studies provide insights into the pharmacodynamics and pharmacokinetics of this compound:

  • Animal Models: Utilizing models such as mice or rats to assess therapeutic efficacy and toxicity.
  • Dosing Regimens: Evaluating different dosing schedules to determine optimal therapeutic windows.

Example Case Study: Efficacy in Animal Models

A hypothetical case study could involve administering this compound in a murine model of cancer:

  • Objective: To evaluate anti-tumor efficacy.
  • Methodology: Mice implanted with tumor cells received varying doses of this compound.
  • Results: Tumor growth was significantly inhibited at doses above 5 mg/kg compared to control groups.

4. Structural Activity Relationship (SAR)

Understanding the SAR can provide insights into how modifications to this compound might enhance its biological activity:

  • Analog Synthesis: Creating analogs with slight modifications to assess changes in potency and selectivity.
  • Docking Studies: Computational modeling to predict binding affinities to target proteins.

5. Clinical Implications

If this compound shows promising results in preclinical studies, further development could lead to clinical trials:

  • Phase I Trials: Assessing safety and dosage in healthy volunteers.
  • Phase II Trials: Evaluating efficacy in patients with specific conditions.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.